2-chloro-1,4,5-trimethyl-1H-imidazole
Description
Imidazoles are nitrogen-containing heterocycles with broad applications in pharmaceuticals, agrochemicals, and materials science. The chloro and methyl substituents on this compound modulate its electronic, steric, and solubility properties, making it a versatile intermediate for further functionalization .
Properties
CAS No. |
212691-92-4 |
|---|---|
Molecular Formula |
C6H9ClN2 |
Molecular Weight |
144.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-1,4,5-trimethyl-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-chloro-1,4,5-trimethylimidazole-3-carboxaldehyde with ammonia or primary amines. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening and optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-1,4,5-trimethyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of diverse derivatives.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2-chloro-1,4,5-trimethylimidazole-3-amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., Lewis acids), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., acetone).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products:
- Substituted imidazole derivatives
- Oxidized imidazole derivatives
- Reduced imidazole derivatives
Scientific Research Applications
2-Chloro-1,4,5-trimethyl-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-1,4,5-trimethyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methyl groups play a crucial role in modulating the compound’s binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function .
Comparison with Similar Compounds
Structural and Substituent Variations
Substituent Position and Electronic Effects
- 2-Chloro-1,4,5-trimethyl-1H-imidazole vs. 4,5-Dichloro-2-methyl-1H-imidazole (): The dichloro derivative (A563050) has increased electron-withdrawing effects due to two Cl atoms, enhancing its reactivity in nucleophilic substitution reactions compared to the mono-chloro analog. This difference also impacts acidity; the dichloro compound is expected to have a lower pKa due to stronger electron withdrawal .
This compound vs. 2-(4-Chlorophenyl)-1,4,5-triphenyl-1H-imidazole () :
The phenyl-substituted analog introduces extended π-conjugation, which alters UV-Vis absorption properties and enhances lipophilicity. The chloro group on the phenyl ring (vs. the imidazole ring) reduces direct electronic effects on the heterocycle but increases steric bulk .
Functional Group Diversity
2-(6-Chloro-1,3-benzodioxol-5-yl)-4,5-diphenyl-1H-imidazole () :
The benzodioxole moiety enhances binding to biological targets (e.g., enzymes or receptors) due to its planar, electron-rich structure. This contrasts with the methyl groups in this compound, which prioritize steric protection over aromatic interactions .- Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate (3h, ): The ester group at the 5-position increases solubility in polar aprotic solvents (e.g., DMSO) and provides a handle for further hydrolysis or amidation reactions, unlike the non-functionalized methyl groups in the target compound .
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
